1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene
Description
1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, featuring bromine, ethoxy, fluoro, and methyl substituents on the aromatic ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Properties
IUPAC Name |
1-bromo-4-ethoxy-2-fluoro-5-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO/c1-3-12-9-5-8(11)7(10)4-6(9)2/h4-5H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHHVSCOJGWSLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the bromination of 4-ethoxy-2-fluoro-5-methylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale electrophilic aromatic substitution reactions, followed by purification processes such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions, introducing additional substituents onto the aromatic ring.
Oxidation and Reduction: The ethoxy and methyl groups can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or sulfuric acid for sulfonation are employed under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under specific conditions.
Major Products Formed:
Nucleophilic Substitution: Products include 4-ethoxy-2-fluoro-5-methylbenzene derivatives with various nucleophiles replacing the bromine atom.
Electrophilic Aromatic Substitution: Products include multi-substituted benzene derivatives with additional functional groups.
Oxidation and Reduction: Products include alcohols, aldehydes, or carboxylic acids from the oxidation of the ethoxy or methyl groups.
Scientific Research Applications
1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.
Medicine: It serves as a building block for the development of potential therapeutic agents targeting specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The ethoxy and fluoro groups influence the electron density on the aromatic ring, affecting the reactivity and selectivity of electrophilic aromatic substitution reactions .
Comparison with Similar Compounds
- 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-4-ethoxy-2-(trifluoromethyl)benzene
Comparison: 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene is unique due to the presence of both ethoxy and fluoro substituents, which provide a distinct electronic environment on the benzene ring. This influences its reactivity and makes it suitable for specific synthetic applications compared to other similar compounds that may lack one or more of these substituents .
Biological Activity
1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene, a halogenated aromatic compound, has garnered attention in various fields of research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
- IUPAC Name : 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene
- CAS Number : 2384424-52-4
- Molecular Formula : C10H12BrF
- Molecular Weight : 227.11 g/mol
Mechanisms of Biological Activity
1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound can act as an inhibitor for various enzymes, potentially affecting metabolic pathways. The bromine and fluorine substituents enhance its binding affinity to enzyme active sites through halogen bonding.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial activity against certain bacterial strains, making it a candidate for further exploration in antibiotic development.
- Anticancer Potential : Research has suggested that halogenated aromatic compounds can exhibit anticancer properties by disrupting cellular processes in cancerous cells. The specific structural features of 1-bromo-4-ethoxy-2-fluoro-5-methylbenzene may contribute to this effect.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study conducted on a series of halogenated compounds, including 1-bromo derivatives, showed significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for 1-bromo-4-ethoxy-2-fluoro-5-methylbenzene was found to be lower than that of non-halogenated analogs, suggesting enhanced efficacy due to the presence of bromine and fluorine substituents .
- Anticancer Activity :
-
Mechanistic Studies :
- Mechanistic studies utilizing molecular docking simulations have shown that the compound binds effectively to the active sites of target proteins involved in cancer progression and microbial resistance. The binding affinity was significantly higher compared to other similar compounds lacking halogen substituents .
Comparative Analysis
To understand the unique properties of 1-bromo-4-ethoxy-2-fluoro-5-methylbenzene, a comparison with structurally similar compounds is essential:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| 1-Bromo-4-ethoxy-2-fluoro-5-methylbenzene | Yes | Yes | Enzyme inhibition, apoptosis induction |
| 1-Bromo-4-fluorobenzene | Moderate | No | General cytotoxicity |
| 1-Ethoxybenzene | No | No | Non-specific interactions |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
